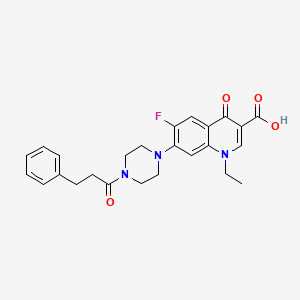

1-Ethyl-6-fluoro-4-oxo-7-(4-(3-phenylpropanoyl)piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’inhibiteur de Smurf1 A17 est un inhibiteur sélectif ciblant la ligase E3 ubiquitine HECT Smurf1. Ce composé a montré un potentiel prometteur dans diverses applications de recherche scientifique, en particulier dans les domaines de la biologie du cancer et de la régulation de la croissance osseuse. L’inhibiteur de Smurf1 A17 est connu pour sa capacité à inhiber le domaine HECT catalytique de Smurf1, empêchant ainsi l’ubiquitination et la dégradation subséquente des protéines cibles .

Applications De Recherche Scientifique

Smurf1 inhibitor A17 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of ubiquitination and protein degradation. In biology, it helps researchers understand the role of Smurf1 in various cellular processes, including cell proliferation, differentiation, and migration . In medicine, Smurf1 inhibitor A17 is being investigated for its potential therapeutic applications in cancer treatment, particularly in glioblastoma, colon cancer, and clear cell renal cell carcinoma . Additionally, it has shown promise in the treatment of osteoporosis by regulating bone growth .

Méthodes De Préparation

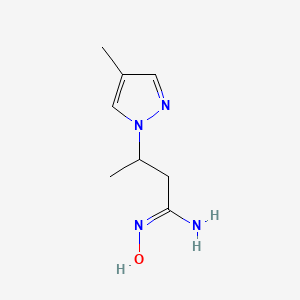

La synthèse de l’inhibiteur de Smurf1 A17 implique plusieurs étapes, notamment la préparation d’intermédiaires clés et les réactions de couplage finales. La voie de synthèse commence généralement par la préparation d’un motif de base pyrazolone, qui est une caractéristique structurelle courante dans les inhibiteurs de Smurf1 . Les conditions de réaction impliquent souvent l’utilisation de réactifs et de catalyseurs spécifiques pour garantir une grande sélectivité et un rendement élevé. Les méthodes de production industrielle de l’inhibiteur de Smurf1 A17 sont encore en cours de développement, mais elles suivent généralement des voies de synthèse similaires avec des optimisations pour la production à grande échelle .

Analyse Des Réactions Chimiques

L’inhibiteur de Smurf1 A17 subit diverses réactions chimiques, notamment des réactions d’oxydation, de réduction et de substitution. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d’hydrogène, des agents réducteurs comme le borohydrure de sodium et des nucléophiles pour les réactions de substitution . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Applications de recherche scientifique

L’inhibiteur de Smurf1 A17 a un large éventail d’applications de recherche scientifique. En chimie, il est utilisé pour étudier les mécanismes de l’ubiquitination et de la dégradation des protéines. En biologie, il aide les chercheurs à comprendre le rôle de Smurf1 dans divers processus cellulaires, notamment la prolifération cellulaire, la différenciation et la migration . En médecine, l’inhibiteur de Smurf1 A17 est étudié pour ses applications thérapeutiques potentielles dans le traitement du cancer, en particulier dans le glioblastome, le cancer du côlon et le carcinome à cellules claires du rein . En outre, il a montré un potentiel prometteur dans le traitement de l’ostéoporose en régulant la croissance osseuse .

Mécanisme D'action

Le mécanisme d’action de l’inhibiteur de Smurf1 A17 implique l’inhibition du domaine HECT catalytique de Smurf1. Cette inhibition empêche la formation de l’intermédiaire Smurf1Ub thioester, bloquant ainsi l’ubiquitination des protéines cibles . Les cibles moléculaires de l’inhibiteur de Smurf1 A17 comprennent diverses protéines impliquées dans les voies de signalisation cellulaire, telles que les voies du facteur de croissance transformant bêta (TGF-β) et de la protéine morphogénétique osseuse (BMP) . En inhibant Smurf1, A17 peut moduler ces voies et exercer ses effets sur la prolifération et la différenciation cellulaires .

Comparaison Avec Des Composés Similaires

L’inhibiteur de Smurf1 A17 est unique en raison de sa grande sélectivité pour Smurf1 par rapport aux ligases E3 étroitement apparentées comme Smurf2, qui partage 80 % d’identité de séquence avec Smurf1 . D’autres composés similaires comprennent des inhibiteurs de Smurf1 avec des motifs de base pyrazolone, qui présentent également une grande sélectivité et une grande puissance . L’inhibiteur de Smurf1 A17 se distingue par son inhibition spécifique du domaine HECT catalytique, ce qui en fait un outil précieux pour étudier le rôle de Smurf1 dans divers processus biologiques .

Propriétés

IUPAC Name |

1-ethyl-6-fluoro-4-oxo-7-[4-(3-phenylpropanoyl)piperazin-1-yl]quinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26FN3O4/c1-2-27-16-19(25(32)33)24(31)18-14-20(26)22(15-21(18)27)28-10-12-29(13-11-28)23(30)9-8-17-6-4-3-5-7-17/h3-7,14-16H,2,8-13H2,1H3,(H,32,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSMQLUAQZNPXFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=O)CCC4=CC=CC=C4)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924198-81-2 |

Source

|

| Record name | 1-ethyl-6-fluoro-4-oxo-7-[4-(3-phenylpropanoyl)piperazin-1-yl]-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(2-Bromo-5-methoxybenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2491992.png)

![Methyl 6-acetyl-2-(2-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2491993.png)

![(2Z)-2-[(furan-2-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl N,N-dimethylcarbamate](/img/structure/B2491996.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2,6-dimethoxybenzamide](/img/structure/B2491997.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2491999.png)

![N-Cyclohexyl-3-[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2492002.png)

![N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-4-methoxy-N-[(4-methoxyphenyl)sulfonyl]benzenesulfonamide](/img/structure/B2492003.png)

![Methoxy[(1,2,3,4-tetrahydronaphthalen-1-yl)methyl]amine hydrochloride](/img/structure/B2492006.png)

![1-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2492010.png)

![3-Ethoxy-N-[(E)-3-methylsulfonylprop-2-enyl]-1,2-oxazole-5-carboxamide](/img/structure/B2492013.png)